molecular formula C17H14F3NO5 B2657840 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid CAS No. 522624-57-3

3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid

Cat. No. B2657840
CAS RN: 522624-57-3
M. Wt: 369.296
InChI Key: ZSJLRHQOWREQNC-UHFFFAOYSA-N
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Description

“3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is a chemical compound with the molecular formula C17H14F3NO5 . It has a molecular weight of 369.29 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with methoxy, trifluoromethyl, and carbamoyl methoxy substituents . The InChI code for this compound is 1S/C17H14F3NO5 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point were not available in the search results.

Scientific Research Applications

Luminescent Properties and Coordination Polymers

Research has shown that compounds structurally related to 3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid, particularly those with methoxybenzoic acid derivatives, are used to explore luminescent properties and the synthesis of coordination polymers. For instance, the study of lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives has demonstrated the influence of electron-releasing and electron-withdrawing groups on photoluminescence, revealing potential applications in luminescent materials and optoelectronics (Sivakumar et al., 2010).

Antioxidant Activity

The isolation of phenyl ether derivatives from marine-derived fungi has led to the discovery of compounds with significant antioxidant activities. This research underscores the potential of structurally similar compounds in natural product pharmacology and their roles in combating oxidative stress (Lan-lan Xu et al., 2017).

Photophysical Behavior and Polymer-rare Earth Complexes

Studies on benzoic acid-functionalized polymers with Eu(III) ions have provided insights into the effect of substituent groups on benzene rings on photoluminescence properties. These findings are crucial for the development of new materials with enhanced luminescent properties, which can be applied in sensors, displays, and bioimaging technologies (Baojiao Gao et al., 2016).

Food Preservation and Safety

Benzoic acid and its derivatives are widely recognized for their roles in food preservation due to their antibacterial and antifungal properties. Research into these compounds continues to inform food safety regulations and practices, highlighting the importance of understanding the health implications and optimal use of these additives in food industries (A. D. del Olmo et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methoxy-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5/c1-25-14-8-10(16(23)24)6-7-13(14)26-9-15(22)21-12-5-3-2-4-11(12)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJLRHQOWREQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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